5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
5-(TERT-BUTYL)-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a benzisoxazole ring, and a tert-butyl group
Preparation Methods
The synthesis of 5-(TERT-BUTYL)-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones . The benzisoxazole ring can be synthesized via cyclization reactions involving ortho-nitrobenzyl derivatives . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the benzisoxazole ring can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, often using reagents like alkyl halides under acidic conditions.
Common reagents used in these reactions include hydrazine, diketones, ortho-nitrobenzyl derivatives, potassium permanganate, chromium trioxide, and alkyl halides. Major products formed from these reactions include various substituted pyrazoles and benzisoxazoles .
Scientific Research Applications
5-(TERT-BUTYL)-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzisoxazole ring may also play a role in binding to specific proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to similar compounds, 5-(TERT-BUTYL)-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Pyrazole derivatives: Known for their biological activities and used in various pharmaceutical applications.
Benzisoxazole derivatives: Often used in the synthesis of drugs and materials with specific properties.
Tert-butyl derivatives: Commonly used in organic synthesis due to their stability and reactivity.
This compound’s uniqueness lies in its ability to combine these functional groups, offering a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C20H30N4O2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-tert-butyl-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C20H30N4O2/c1-7-24-13(3)16(11-21-24)12(2)22-19(25)18-15-10-14(20(4,5)6)8-9-17(15)26-23-18/h11-12,14H,7-10H2,1-6H3,(H,22,25) |
InChI Key |
SXJSGHGFXNXBDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C)C |
Origin of Product |
United States |
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